molecular formula C20H20O5 B12601105 2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one CAS No. 631922-05-9

2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one

Cat. No.: B12601105
CAS No.: 631922-05-9
M. Wt: 340.4 g/mol
InChI Key: GYYYKNVYWKLRSO-UHFFFAOYSA-N
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Description

2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic and benzopyran derivatives. One common method includes the use of vanillin derivatives and appropriate alkylating agents under controlled conditions. The reaction often requires a base such as potassium carbonate and solvents like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is heated to facilitate the condensation process, followed by purification steps such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy and butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized flavonoid derivatives .

Scientific Research Applications

2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes. In cancer cells, it may induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Uniqueness

2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other flavonoids. The presence of butoxy and methoxy groups can influence its solubility, bioavailability, and interaction with molecular targets, making it a valuable compound for further research and development .

Biological Activity

2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one, commonly referred to as a benzopyran derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic applications. The following sections provide an in-depth analysis of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities.

  • Molecular Formula: C20H20O5
  • Molecular Weight: 340.37 g/mol
  • CAS Number: 631922-05-9
  • IUPAC Name: 2-(4-butoxy-3-methoxyphenyl)-7-hydroxy-4H-chromen-4-one

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzopyran derivatives, including the compound in focus. The antiproliferative activity was assessed against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
2-(4-Butoxy-3-methoxyphenyl)-7-hydroxyMDA-MB-231 (Breast)22.2
SKOV-3 (Ovarian)18.5
PC-3 (Prostate)19.0
DU-145 (Prostate)20.0

The compound exhibited IC50 values ranging from 18.5 to 22.2 μM across different cancer cell lines, indicating a promising profile for further development as an anticancer agent .

Anti-inflammatory Effects

Benzopyran derivatives have also been studied for their anti-inflammatory properties. In vitro assays revealed that the compound significantly inhibited the production of pro-inflammatory cytokines.

Case Study: Inhibition of Cytokine Production
In a study examining the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to reduce levels of TNF-alpha and IL-6 by approximately 40% at a concentration of 10 μM . This suggests a potential application in treating inflammatory diseases.

Other Pharmacological Activities

Beyond anticancer and anti-inflammatory effects, benzopyran derivatives exhibit a range of other biological activities:

  • Antioxidant Activity: The compound demonstrated significant free radical scavenging activity, which is critical for protecting cells from oxidative stress.
  • Antimicrobial Activity: Preliminary tests indicated that it has inhibitory effects against various bacterial strains.
  • Antidiabetic Potential: Some studies suggest that benzopyran derivatives may enhance insulin sensitivity and glucose uptake in muscle cells.

Structure-Activity Relationship (SAR)

The biological activity of benzopyran derivatives can often be correlated with their structural features. For instance, the presence of specific substituents on the benzopyran ring can enhance or diminish activity.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Methoxy Group (–OCH3)Increases anticancer activity
Butoxy Group (–OCH2CH2CH3)Enhances solubility and bioavailability
Hydroxyl Group (–OH)Critical for antioxidant activity

Properties

CAS No.

631922-05-9

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

2-(4-butoxy-3-methoxyphenyl)-7-hydroxychromen-4-one

InChI

InChI=1S/C20H20O5/c1-3-4-9-24-17-8-5-13(10-20(17)23-2)18-12-16(22)15-7-6-14(21)11-19(15)25-18/h5-8,10-12,21H,3-4,9H2,1-2H3

InChI Key

GYYYKNVYWKLRSO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)OC

Origin of Product

United States

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